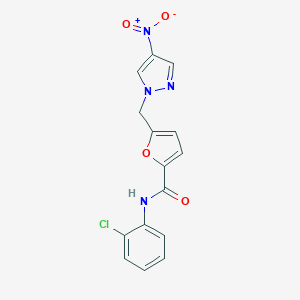
N-(2-chlorophenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as CNM-III-319 and has shown promise in various applications due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. This inhibition can lead to a reduction in inflammation, cell proliferation, and other processes that are associated with various diseases.
Biochemical and Physiological Effects:
Studies have shown that N-(2-chlorophenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide has various biochemical and physiological effects. These effects include a reduction in inflammation, cell proliferation, and the induction of apoptosis (cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-chlorophenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide in lab experiments is its potential as a multi-targeted agent. This means that it can potentially target multiple pathways and processes that are involved in various diseases. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-chlorophenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide. One direction is to further investigate its potential as an anti-cancer agent. Another direction is to study its potential as a treatment for Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action and optimize its use in lab experiments.
Métodos De Síntesis
The synthesis of N-(2-chlorophenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide involves a few steps. The first step involves the reaction of 2-chlorobenzaldehyde with 4-nitro-1H-pyrazole in the presence of a base. The resulting compound is then reacted with furfurylamine to yield the final product.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide has been studied for its potential use in scientific research. It has shown promise in various applications, including as a potential anti-cancer agent, anti-inflammatory agent, and as a potential treatment for Alzheimer's disease.
Propiedades
Nombre del producto |
N-(2-chlorophenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide |
|---|---|
Fórmula molecular |
C15H11ClN4O4 |
Peso molecular |
346.72 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H11ClN4O4/c16-12-3-1-2-4-13(12)18-15(21)14-6-5-11(24-14)9-19-8-10(7-17-19)20(22)23/h1-8H,9H2,(H,18,21) |
Clave InChI |
IXSQEBDKPAMKSD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])Cl |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-nitro-3-methyl-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B213714.png)

![4-[(2,2,2-trifluoroethoxy)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B213716.png)
![Ethyl 4-[(1,3-thiazol-2-ylamino)sulfonyl]phenylcarbamate](/img/structure/B213718.png)
![methyl 2-({[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B213721.png)


![ethyl 4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}piperazine-1-carboxylate](/img/structure/B213726.png)




![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopentylamino)methylidene]-5-methylpyrazol-3-one](/img/structure/B213736.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213739.png)